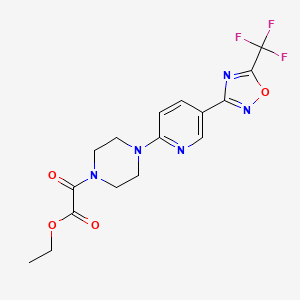

Ethyl 2-oxo-2-(4-(5-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)acetate

Description

Ethyl 2-oxo-2-(4-(5-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)acetate is a structurally complex molecule featuring a piperazine core linked to a pyridinyl-oxadiazole-trifluoromethyl moiety and an ethyl oxoacetate group. This compound’s design incorporates multiple pharmacophores: the piperazine ring enhances solubility and bioavailability, the trifluoromethyl-oxadiazole group contributes to metabolic stability and electronegativity, and the pyridine ring facilitates aromatic interactions.

Properties

IUPAC Name |

ethyl 2-oxo-2-[4-[5-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridin-2-yl]piperazin-1-yl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F3N5O4/c1-2-27-14(26)13(25)24-7-5-23(6-8-24)11-4-3-10(9-20-11)12-21-15(28-22-12)16(17,18)19/h3-4,9H,2,5-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQHQPCLSHBCLNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)N1CCN(CC1)C2=NC=C(C=C2)C3=NOC(=N3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16F3N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-oxo-2-(4-(5-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)acetate typically involves multiple steps:

Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents.

Coupling with piperazine: The piperazine moiety is introduced through a coupling reaction, often facilitated by a catalyst.

Esterification: The final step involves the esterification of the intermediate compound to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-oxo-2-(4-(5-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)acetate can undergo various types of chemical reactions:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

Substitution: The trifluoromethyl and oxadiazole groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution reagents: Such as halogens or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while substitution could result in various substituted derivatives.

Scientific Research Applications

Ethyl 2-oxo-2-(4-(5-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)acetate has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: The compound’s unique structure makes it suitable for the development of advanced materials with specific properties.

Biological Studies: It can be used in studies to understand its interaction with biological targets and its potential as a bioactive molecule.

Mechanism of Action

The mechanism of action of Ethyl 2-oxo-2-(4-(5-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)acetate involves its interaction with specific molecular targets. The trifluoromethyl and oxadiazole groups are known to enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The target compound’s closest analogs include 4-(2-fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium trifluoroacetate () and ethyl 2-[1-(2,4-difluorobenzoyl)-3-oxo-2-piperazinyl]acetate (CAS 318288-62-9, ). Key structural differences include:

- Substituents on Piperazine :

- Functional Groups: The target molecule features a 1,2,4-oxadiazole ring, known for enhancing metabolic stability and binding affinity. includes a ketone and trifluoroacetate counterion. retains a ketone and ester group.

Physicochemical Properties

Research Findings and Discussion

- Structural Analysis : Crystallographic refinement methods (e.g., SHELX ) are critical for confirming bond lengths and angles in such compounds. For example, used riding models for hydrogen atoms, a standard practice in small-molecule crystallography.

- Synthetic Efficiency : Multi-step syntheses of piperazine derivatives often yield 40–60% after purification (aligning with ’s 48% yield). The target compound’s synthesis may face challenges due to steric hindrance from the oxadiazole-pyridine group.

Biological Activity

Ethyl 2-oxo-2-(4-(5-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)acetate) is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a trifluoromethyl group, oxadiazole moiety, and a piperazine ring, contributing to its unique biological profile. Its molecular formula is , with a molecular weight of approximately 421.39 g/mol.

Research indicates that compounds with similar structures often exhibit diverse biological activities, including:

- Anticancer Activity : Many derivatives of oxadiazole have shown cytotoxic effects against various cancer cell lines. For instance, compounds containing the oxadiazole ring have been reported to inhibit cell proliferation by inducing apoptosis in cancer cells .

- Antidiabetic Effects : Piperazine derivatives have been evaluated for their ability to inhibit alpha-glucosidase and beta-glucosidase, enzymes involved in carbohydrate metabolism. Some studies report IC50 values indicating significant inhibitory activity, suggesting potential as antidiabetic agents .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Induction of apoptosis in cancer cells | |

| Antidiabetic | Inhibition of glucosidases | |

| Antimicrobial | Effective against pathogenic bacteria |

Case Studies

- Anticancer Activity : A study synthesized various oxadiazole derivatives and tested them against several cancer cell lines. The results indicated that some derivatives exhibited moderate to high cytotoxicity compared to standard chemotherapeutics like vinblastine .

- Antidiabetic Potential : In vitro assays demonstrated that certain piperazine derivatives showed potent inhibition against alpha-glucosidase with IC50 values significantly lower than those of acarbose, a standard antidiabetic drug . This suggests that this compound) may possess similar properties.

- Antimicrobial Activity : Research on substituted pyrazoles revealed promising antibacterial effects against various strains of bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis . Given the structural similarities with ethyl 2-oxo compounds, further investigation into its antimicrobial properties is warranted.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.